![molecular formula C18H21NO6S B4267353 methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267353.png)
methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
Overview
Description
Methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been synthesized for scientific research purposes. It is a member of the thiophene carboxylate family and has shown potential in various applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate involves its ability to inhibit the activity of certain enzymes in cancer cells. This inhibition leads to a decrease in cell growth and proliferation, ultimately leading to cell death. Additionally, its ability to act as a photosensitizer involves its ability to absorb light energy and transfer it to surrounding molecules, leading to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to cell death. Additionally, its ability to act as a photosensitizer has been shown to produce reactive oxygen species that can damage cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its potential as an anti-cancer agent. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. However, one limitation is its potential toxicity, as it may also inhibit the activity of normal cells.
Future Directions
There are several future directions for research involving methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate. One direction is further investigation into its potential as an anti-cancer agent, including studies on its effectiveness in different types of cancer and its potential side effects. Additionally, further research could focus on its use as a photosensitizer in photodynamic therapy and potential modifications to improve its efficacy and reduce toxicity. Finally, research could also investigate its potential use in other areas, such as in the development of new drugs or as a tool in chemical synthesis.
Scientific Research Applications
Methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate has been used in various scientific research applications. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate drugs that destroy cancer cells.
properties
IUPAC Name |
methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-6-10-7-12(18(21)25-5)17(26-10)19-16(20)11-8-14(23-3)15(24-4)9-13(11)22-2/h7-9H,6H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZGCCMAUIUXFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-ethyl-2-{[(2,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.